(R)-N-Isobutylpiperidin-3-amine dihydrochloride
Description
Properties
Molecular Formula |
C9H22Cl2N2 |
|---|---|
Molecular Weight |
229.19 g/mol |
IUPAC Name |
N-(2-methylpropyl)piperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H20N2.2ClH/c1-8(2)6-11-9-4-3-5-10-7-9;;/h8-11H,3-7H2,1-2H3;2*1H |
InChI Key |
HBBTZLXSZLVOLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1CCCNC1.Cl.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
The table below compares (R)-N-Isobutylpiperidin-3-amine dihydrochloride with key analogs:
*Estimated based on analogs with similar dihydrochloride salts.
Key Observations:
Benzyl-substituted derivatives (e.g., CAS 1062580-52-2) exhibit higher molecular weight and distinct applications in immunosuppressant development .
Stereochemical Specificity: The (R)-enantiomer of piperidin-3-amine dihydrochloride is prioritized in chiral synthesis due to its biological relevance, as seen in its use for preparing cis-3-methylamino-4-methylpiperidines .
Physicochemical Properties
- Solubility: Dihydrochloride salts generally show higher aqueous solubility than free bases. For example, (R)-Piperidin-3-amine dihydrochloride is readily soluble in water and methanol, facilitating its use in liquid-phase reactions .
- Thermal Stability : Melting points for dihydrochloride analogs range from 249°C to >250°C, indicating robust thermal stability suitable for high-temperature synthetic processes .
Preparation Methods
Reaction Mechanism and Reagent Selection
The most widely reported method for synthesizing (R)-N-isobutylpiperidin-3-amine involves reductive amination of 1-benzyl-4-piperidone with isobutylamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) serves as the reducing agent, selectively converting the imine intermediate into the secondary amine without over-reduction. The reaction proceeds under inert conditions at room temperature, with anhydrous dichloromethane or tetrahydrofuran as solvents.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Molar Ratio (Ketone:Amine) | 1:1.5 |
| Temperature | 20–25°C |
| Reaction Time | 12–24 h |
| Yield | 65–68% |
The stereochemical outcome arises from the chiral center at the piperidine C3 position, with the (R)-enantiomer predominating due to steric hindrance from the isobutyl group during imine formation. Post-reaction workup involves basification with NaOH (2M) and extraction with ethyl acetate, followed by rotary evaporation to isolate the free base.
Catalytic Hydrogenation for Scalable Production
Palladium-Mediated Hydrogenolysis
Patent literature describes an alternative two-step process combining reductive amination with catalytic hydrogenation for large-scale synthesis:
- Intermediate Formation : 1-Benzyl-4-piperidone undergoes reductive amination with isobutylamine using NaBH₃CN, yielding N-isobutyl-1-benzylpiperidin-3-amine.
- Debenzylation : Hydrogen gas (1–3 atm) and 10% Pd/C catalyst in methanol remove the benzyl protecting group at 50–60°C over 6–8 h.
Advantages Over Single-Step Methods
- Higher enantiomeric excess (98–99% ee) due to minimized racemization
- Scalability to multi-kilogram batches
- Simplified purification via filtration of Pd/C
Stereochemical Control Strategies
Chiral Auxiliary Approaches
The (R)-configuration is preserved using (R)-1-benzyl-4-piperidone as the starting material. X-ray crystallography of analogous compounds confirms equatorial positioning of the isobutyl group, stabilizing the chair conformation and preventing epimerization.
Resolution Techniques
For racemic mixtures, chiral HPLC with amylose-derived columns (Chiralpak AD-H) achieves baseline separation using hexane:isopropanol (90:10) + 0.1% diethylamine. However, this method is less economical for industrial production compared to stereoselective synthesis.
Dihydrochloride Salt Formation
Acid-Base Titration Protocol
The free base is dissolved in anhydrous diethyl ether and treated with hydrogen chloride gas until pH < 2.0. Precipitation occurs spontaneously, yielding the dihydrochloride salt with 92–95% recovery.
Salt Properties
| Property | Value |
|---|---|
| Solubility (H₂O) | >50 mg/mL |
| Melting Point | 198–202°C (dec.) |
| Hygroscopicity | Low |
Comparative Analysis of Synthetic Methods
Performance Metrics Across Protocols
| Method | Yield | ee (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Reductive Amination | 65–68 | 95 | 98.5 | Moderate |
| Catalytic Hydrogenation | 72–75 | 99 | 99.8 | High |
Catalytic hydrogenation outperforms single-step reductive amination in yield and enantiopurity but requires specialized equipment for high-pressure reactions. The choice between methods depends on target scale and available infrastructure.
Industrial-Scale Optimization
Continuous Flow Reactor Design
Recent advancements adapt the hydrogenation step for continuous flow systems, reducing reaction time from 8 h to 45 minutes through enhanced gas-liquid mass transfer. Parameters include:
- Reactor Type : Packed-bed with Pd/C catalyst
- Pressure : 10 bar H₂
- Temperature : 70°C
- Residence Time : 40–50 min
This approach achieves 99% conversion with 0.5% Pd loading, significantly lowering catalyst costs.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (R)-N-Isobutylpiperidin-3-amine dihydrochloride, and how can reaction conditions be optimized for high purity?
- Methodological Answer : The synthesis typically involves three stages:
Reductive Amination : Introduce the amino group using ketones/aldehydes and reducing agents (e.g., sodium cyanoborohydride) under controlled pH (4–6) to favor selectivity .
Salt Formation : Convert the free base to the dihydrochloride salt by treating with HCl in anhydrous ethanol, followed by recrystallization for purity .
Scale-Up Optimization : Use continuous flow reactors and green solvents (e.g., ethanol/water mixtures) to enhance yield and reduce waste .
- Key Parameters : Monitor reaction temperature (20–25°C for reductive amination) and stoichiometric ratios (1:1.2 for amine:HCl).
Q. Which analytical techniques are most effective for characterizing (R)-N-Isobutylpiperidin-3-amine dihydrochloride?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and structural integrity (e.g., δ 2.8–3.2 ppm for piperidine protons) .
- HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid in acetonitrile/water gradients (retention time: ~8–10 min) for purity assessment .
- Elemental Analysis : Verify Cl⁻ content (~21–22% for dihydrochloride salts) .
Q. What safety protocols are critical when handling (R)-N-Isobutylpiperidin-3-amine dihydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can enantiomeric impurities in (R)-N-Isobutylpiperidin-3-amine dihydrochloride be resolved during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak® AD-H columns with hexane:isopropanol (80:20) + 0.1% diethylamine for baseline separation (resolution >2.0) .
- Crystallization-Induced Asymmetric Transformation : Recrystallize in ethanol with chiral additives (e.g., tartaric acid) to enrich the R-enantiomer .
- Validation : Confirm enantiopurity via polarimetry ([α]D²⁵ = +15° to +20°) .
Q. What experimental designs are recommended to assess the compound’s interaction with neurotransmitter transporters (e.g., dopamine, serotonin)?
- Methodological Answer :
- In Vitro Binding Assays : Use radiolabeled ligands (e.g., [³H]WIN35428 for dopamine transporters) in HEK293 cells expressing human transporters. Calculate IC₅₀ via nonlinear regression .
- In Vivo Microdialysis : Administer the compound (1–10 mg/kg, i.p.) to rodents and measure extracellular neurotransmitter levels in striatal dialysates .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
Purity Verification : Reanalyze batches via HPLC-MS to rule out impurities (>99% purity required) .
Receptor Profiling : Perform broad-panel screening (e.g., CEREP Psychoactive Drug Screening Program) to identify off-target effects .
Species-Specific Variability : Compare activity in human vs. rodent receptor isoforms (e.g., SERT polymorphisms) .
- Case Study : Inconsistent NK1 antagonism reports may arise from differences in assay pH or endogenous substance P levels .
Q. What strategies enhance the stability of (R)-N-Isobutylpiperidin-3-amine dihydrochloride in aqueous formulations?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
